Product packaging for 5,6-Diazaspiro[2.4]hept-5-ene(Cat. No.:CAS No. 62750-62-3)

5,6-Diazaspiro[2.4]hept-5-ene

Cat. No.: B14530683
CAS No.: 62750-62-3
M. Wt: 96.13 g/mol
InChI Key: QPFAJLRFQYICKY-UHFFFAOYSA-N
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Description

5,6-Diazaspiro[2.4]hept-5-ene is a specialized spirocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Spirocyclic structures like this one feature two rings connected at a single carbon atom, creating a rigid, three-dimensional framework . This rigidity is highly valuable for constructing molecular scaffolds that can orient pharmacophoric groups in specific spatial arrangements, making them useful in the design of novel bioactive compounds and enzyme inhibitors . The presence of both nitrogen atoms within the compact spiro[2.4]heptane system—which incorporates a cyclopropane ring—makes this compound a versatile synthetic intermediate. It can be used to access more complex nitrogen-containing structures for pharmaceutical research, including the development of antiviral agents and other therapeutics . As a strained system, it may also serve as a key precursor in cascade reactions for building molecular complexity efficiently . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals . This product must not be used as a component in the manufacture of a finished diagnostic device.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B14530683 5,6-Diazaspiro[2.4]hept-5-ene CAS No. 62750-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62750-62-3

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

5,6-diazaspiro[2.4]hept-5-ene

InChI

InChI=1S/C5H8N2/c1-2-5(1)3-6-7-4-5/h1-4H2

InChI Key

QPFAJLRFQYICKY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN=NC2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 5,6 Diazaspiro 2.4 Hept 5 Ene and Its Chemical Analogues

Direct Cyclization Approaches to the Spiro[2.4]heptene Core

Direct cyclization strategies focus on constructing the defining spiro-atom—the single carbon atom linking two rings—through intramolecular or multi-component reactions. These methods are valued for their ability to rapidly generate complex polycyclic systems from simpler starting materials.

Intramolecular Annulation Reactions

Intramolecular annulation involves the formation of a ring by creating a bond between two atoms within the same molecule. This strategy is a powerful tool for synthesizing fused and spirocyclic systems. One such approach is an acid-promoted annulation reaction, which can be used for the selective synthesis of complex spiro polycyclic compounds. rsc.org For instance, the reaction of bindone with heterocyclic ketene (B1206846) aminals under acidic conditions can be controlled to selectively yield different spiro products through a sequence of reactions including Michael addition and intramolecular N-cyclization. rsc.org

Another example is the use of N-bromosuccinimide (NBS) to induce intramolecular annulation. This method has been successfully applied to synthesize fused- and spirocyclic indolines from 3-(1H-indol-3-yl)-N-alkoxypropanamide substrates under mild conditions. acs.org The substitution pattern on the indole ring can influence the reaction pathway, allowing for the divergent synthesis of either fused or spirocyclic products. acs.org These examples of intramolecular cyclization highlight a versatile strategy for accessing spiro frameworks, including those analogous to the spiro[2.4]heptene core. acs.orgmdpi.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. researchgate.netnih.gov These reactions are highly efficient and atom-economical, making them attractive for building diverse molecular scaffolds. acs.org MCRs have proven valuable for preparing a wide range of spiro compounds, including spirooxindoles and spiro-4H-pyrans. researchgate.netnih.govresearchgate.net Often, these reactions are facilitated by organocatalysts or transition-metal-based catalysts to achieve high yields and stereoselectivity. nih.gov The convergence and efficiency of MCRs make them a strategic choice for assembling complex spirocyclic structures. acs.org

A modern and sustainable approach to constructing spirocycles involves electro-organic synthesis, which uses electrons as clean oxidants, often minimizing the need for stoichiometric chemical reagents. rsc.org An electrochemical dearomatizing spirocyclization has been developed for the preparation of spiro[4.5]deca-trienones from alkynes and dimethyl 2-benzylmalonates. This method employs ferrocene as an electrocatalyst to generate carbon-centered radical intermediates from C–H bonds, avoiding the use of noble metals or traditional chemical oxidants.

Flow chemistry can be combined with electrosynthesis to further enhance efficiency. An electrochemical dearomative spirocyclization performed in a flow reactor has been shown to produce diverse spirodienones in short reaction times, even with minimal or no supporting electrolyte. rsc.org This technique represents a green and rapid method for assembling spirocyclic cores. rsc.org

Table 1: Electrocatalytic Methods for Spirocycle Synthesis
Reaction TypeSubstratesCatalyst/ConditionsProduct TypeKey FeatureReference
Electrochemical Dearomatizing SpirocyclizationAlkynes, Dimethyl 2-benzylmalonatesFerrocene (electrocatalyst), undivided cell, constant currentSpiro[4.5]deca-trienonesAvoids noble metals and chemical oxidants
Electrochemical Dearomative Spirocyclization in FlowArenol derivativesElectrons as oxidant, flow reactorSpirodienonesRapid synthesis with minimal electrolytes rsc.org

To enhance the sustainability and cost-effectiveness of synthesis, metal-free reaction protocols are highly desirable. A highly efficient, metal-free cascade annulation has been developed for the synthesis of novel spiro-cyclopropyl fused pyrazolin-5-ones. This one-pot reaction utilizes readily available pyrazole-3-ketone substrates and two-component sulfur ylides in an acidic environment. The process proceeds through a tandem sequence, affording new spirocyclic skeletons without the need for metal catalysts, which simplifies purification and reduces environmental impact.

Donor-Acceptor Cyclopropane (B1198618) Precursor Strategies

An alternative major strategy for synthesizing spirocycles involves the use of donor-acceptor cyclopropanes (DACs). DACs are highly versatile building blocks characterized by the presence of both an electron-donating group and an electron-withdrawing group on adjacent carbons of the cyclopropane ring. researchgate.net This "push-pull" substitution pattern, combined with the inherent strain of the three-membered ring, facilitates selective ring-opening under mild conditions, typically with a Lewis acid, to generate a reactive 1,3-dipole intermediate. These intermediates can then be trapped in various ways, including cycloadditions, to form a wide array of carbocyclic and heterocyclic scaffolds.

Application of Diazo Compounds in Cyclopropanation

One of the most common methods for preparing cyclopropanes, including DACs and spirocyclic systems, is the cyclopropanation of alkenes using carbenes generated from diazo compounds. While effective, this approach often requires careful handling due to the hazardous nature of many diazo compounds like diazomethane (B1218177). acs.org

The catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, in the presence of copper or palladium catalysts, yields both mono- and dicyclopropanation products. nih.gov Palladium catalysts, in particular, allow the reaction to proceed under conditions where diazomethane is generated and consumed simultaneously, enhancing safety. nih.gov This method provides a direct route to modifying the spiro[2.4]heptene skeleton.

In another example, a cyclopropane spiro-fused with an isoxazol-5-one was synthesized from a benzylideneisoxazol-5-one via a double methylene transfer from an excess of diazomethane. This reaction demonstrates the utility of diazo compounds in constructing complex spiro-heterocyclic systems. To address the safety issues of diazomethane, continuous flow processes have been developed that ensure only low levels of the hazardous reagent are present at any given time.

Table 2: Cyclopropanation Reactions Using Diazo Compounds
SubstrateDiazo ReagentCatalystProductYieldReference
Spiro[2.4]hepta-4,6-dieneDiazomethanePd(acac)₂Spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane]- nih.gov
4-(4-methylbenzylidene)-3-phenylisoxazol-5-oneDiazomethaneNone (excess reagent)(1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one34%
Various AlkenesDiethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonateCuIFluorinated CyclopropanesGood to very good

Utilization of Styrylmalonates as Reactive Intermediates

While the direct synthesis of 5,6-diazaspiro[2.4]hept-5-ene using styrylmalonates as primary reactive intermediates is not extensively documented in dedicated studies, the underlying principles of malonate chemistry are fundamental to the construction of complex carbocyclic and heterocyclic systems. Malonate esters are classic soft nucleophiles in Michael additions and are widely used in tandem with alkylations to build cyclic structures. In principle, a strategy could involve the reaction of a styrylmalonate derivative with a suitable diazene precursor or a related nitrogen-containing species. The reaction would likely proceed through a conjugate addition followed by an intramolecular cyclization. The styryl group would serve as the electrophilic partner, while the malonate provides the nucleophilic carbon atoms necessary for ring formation. Further functionalization and ring closure with a hydrazine equivalent would be required to form the dihydropyrazole ring integral to the this compound core. The optimization of such a pathway would depend heavily on controlling the regioselectivity of the cyclization and the stability of the intermediates.

Ring Transformation and Rearrangement Pathways for Spiro[2.4]heptene Formation

Ring transformations and rearrangements are powerful tools for accessing complex molecular architectures from more readily available precursors. These pathways often allow for the construction of strained spirocyclic systems that are challenging to synthesize through direct cyclization methods.

The compound 1-Oxa-5,6-diazaspiro[2.4]hept-6-en-4-one serves as a key precursor for the synthesis of spirocyclic structures. Its own synthesis can be achieved from benzylideneisoxazol-5-one via a double methylene transfer, for example, using diazomethane. A proposed mechanism for the formation of a related spirocyclopropane involves the initial formation of a pyrazoline intermediate which, being unstable, undergoes C–C bond cleavage to generate a 1,3-dipole. This dipole is stabilized by substituents on the ring. A subsequent intramolecular cyclopropanation event then yields the stable spiro-fused cyclopropane structure.

The transformation of these oxa-diaza spiro compounds into other spiro[2.4]heptene derivatives would involve selective ring-opening of the isoxazolone moiety, followed by rearrangement or reaction with other reagents. For instance, reductive cleavage of the N-O bond could yield a β-amino ketone, which could then be manipulated to form different heterocyclic or carbocyclic five-membered rings while retaining the spiro-fused cyclopropane. Alternatively, base- or acid-catalyzed rearrangements could induce ring expansion or contraction, providing pathways to diverse spiro[2.4]heptene analogues. The specific outcome of these transformations is highly dependent on the reaction conditions and the substitution pattern of the starting material.

Pyrazolone (B3327878) derivatives are versatile building blocks for constructing spiro compounds. One effective method involves the base-mediated cascade ipso-cyclization of unsaturated pyrazolones with haloalcohols. This approach is noted for its mild reaction conditions, short reaction times, and broad substrate applicability, often proceeding without the need for transition metal catalysts. The reaction proceeds via an initial nucleophilic attack of the pyrazolone on the haloalcohol, followed by an intramolecular cyclization that expels the halide and forms the spirocyclic ether linkage.

Another significant strategy is the use of pyrazolone in multicomponent reactions to synthesize spiro-pyrano[2.3-c]pyrazoles. These reactions, often conducted in environmentally benign solvents like water, can proceed without a catalyst or be promoted by various catalysts. The process typically involves the initial formation of a reactive intermediate from the condensation of an aldehyde and a malononitrile equivalent, which is then trapped by the pyrazolone nucleophile, leading to a cascade of reactions that culminates in the formation of the spirocyclic system.

Summary of Pyrazolone-Based Spiro Compound Synthesis
MethodKey ReagentsTypical ConditionsKey Features
Base-Mediated Ipso-CyclizationUnsaturated Pyrazolones, HaloalcoholsBase (e.g., K₂CO₃), Organic SolventTransition-metal-free, Short reaction times, Good yields
Multicomponent ReactionPyrazolone, Aldehyde, MalononitrileAqueous medium, Catalyst-free or CatalyzedHigh atom economy, Environmentally friendly, Access to complex molecules

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

Catalysis is paramount in modern organic synthesis for achieving efficiency, selectivity, and access to novel chemical structures. The synthesis of spiro[2.4]heptene systems benefits significantly from various catalytic methodologies.

One prominent strategy for forming the five-membered carbocyclic ring of arylspiro[2.4]heptenes involves a ring-closing metathesis (RCM) reaction. researchgate.net This pathway starts with the double allylation of gem-dibromocyclopropanes to form aryl-diallylcyclopropanes. researchgate.net These diene precursors are then subjected to cyclization using a ruthenium-based catalyst, such as Grubbs' catalyst. researchgate.net The reaction is typically carried out in an organic solvent at elevated temperatures, leading to the formation of the spiro[2.4]hept-5-ene core in good yields. researchgate.net

Transition metals like rhodium and palladium are also instrumental in constructing complex spirocyclic and related fused-ring systems. Rhodium catalysts, for example, can be used in C–H activation/annulation sequences. In these reactions, a C-H bond on a precursor molecule is activated by the metal center, which then directs a cyclization with a coupling partner like an alkyne. Optimizing these reactions often involves screening various ligands, oxidants, and solvents to achieve high yields. For instance, a catalytic system might consist of a rhodium precursor like [Cp*RhCl₂]₂, a silver salt such as AgBF₄, and a copper oxidant like Cu(OAc)₂. mdpi.com Reaction conditions can be fine-tuned by adjusting the temperature, reaction time, and the stoichiometry of the reagents to minimize side products and maximize the yield of the desired helical or spiro-fused product. mdpi.com

Palladium catalysts, particularly Pd(PPh₃)₄, are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to functionalize existing molecular scaffolds that can be precursors to spiro compounds. mdpi.com The optimization of these reactions typically involves selecting the appropriate base (e.g., K₂CO₃), solvent system (e.g., THF/H₂O), and temperature to ensure efficient catalytic turnover and high product yields. mdpi.com

Catalytic Systems in Spiro[2.4]heptene Analogue Synthesis
Catalyst TypeReactionExample Catalyst/SystemTypical SubstratesKey Optimization Parameters
RutheniumRing-Closing Metathesis (RCM)Grubbs' CatalystAryl-diallylcyclopropanesCatalyst loading, Temperature, Solvent
RhodiumC-H Activation/Annulation[Cp*RhCl₂]₂ / AgBF₄ / Cu(OAc)₂Arylated heterocycles, AlkynesLigand, Oxidant, Solvent, Temperature
PalladiumCross-CouplingPd(PPh₃)₄Aryl halides, Boronic acidsBase, Solvent ratio, Temperature

Elucidation of Reactivity and Mechanistic Pathways of 5,6 Diazaspiro 2.4 Hept 5 Ene Systems

Mechanistic Studies of Ring Opening and Rearrangement Reactions

Investigation of Thermal Decomposition Pathways

No information available in the scientific literature.

Acid-Catalyzed Transformations and Product Diversification

No information available in the scientific literature.

Base-Mediated Rearrangements and Isomerization

No information available in the scientific literature.

Cycloaddition Reactions Involving the 5,6-Diazaspiro[2.4]hept-5-ene Moiety

No information available in the scientific literature.

Analysis of Electrophilic and Nucleophilic Sites within the Spiro Framework

No specific computational or experimental analysis for this compound is available.

Advanced Mechanistic Investigations

No advanced mechanistic investigations for this compound have been reported in the available literature.

Identification and Characterization of Reaction Intermediates

The transient species formed during the reactions of this compound systems are pivotal to understanding their chemical behavior. Laser flash photolysis studies on analogous 1-oxa-5,6-diazaspiro[2.4]hept-6-ene-4-ones have been instrumental in identifying and characterizing key reaction intermediates. umich.edu

Upon photoexcitation, these spiro compounds give rise to transient species with distinct absorption spectra in the visible region. These intermediates are identified as carbonyl ylides, which are generated by the cleavage of the oxirane ring. umich.edu The presence of these ylides is supported by trapping experiments. For instance, in the presence of alcohols, the transient intermediates are quenched, leading to the formation of products consistent with the interception of a carbonyl ylide. umich.edu

The electronic character of these carbonyl ylide intermediates can be represented by resonance structures, and for unsymmetrical derivatives, an ionic character is evident. This polarity influences their subsequent fragmentation pathways, favoring the formation of heterocyclic carbenes over their aryl counterparts. umich.edu

The characterization of these transient intermediates is summarized in the table below, based on data from analogous systems.

IntermediateMethod of GenerationSpectroscopic SignatureQuenching Agents
Carbonyl YlideLaser Flash PhotolysisAbsorption in the visible regionAlcohols, 2,3-Dimethyl-2-butene

Kinetic Analyses of Bond Formation and Cleavage Steps

The kinetics of the reactions involving this compound systems provide crucial information about the stability of the intermediates and the rates of various bond-forming and bond-breaking steps. Laser flash photolysis experiments have allowed for the determination of the lifetimes of the transient carbonyl ylide intermediates.

The table below presents kinetic data for the transient intermediates generated from analogous 1-oxa-5,6-diazaspiro[2.4]hept-6-ene-4-ones.

SolventTemperature (°C)Intermediate Lifetime (µs)
BenzeneRoom Temperature0.3 - 10

Photochemical Pathways and Carbonyl Ylide Generation

The formation of carbonyl ylides from this compound systems is primarily a photochemically driven process. The absorption of light by the spiro compound leads to an excited state, which then undergoes fragmentation of the strained three-membered ring to generate the carbonyl ylide.

Sensitization experiments have provided insights into the multiplicity of the excited state responsible for the reaction. In some cases, the carbonyl ylide intermediate can be generated from both a singlet and a triplet excited state. umich.edu This indicates that both spin-allowed and spin-forbidden pathways can contribute to the formation of this key intermediate.

Photoexcitation: The this compound derivative absorbs a photon, promoting it to an electronically excited state (singlet or triplet).

Ring Cleavage: The excited state undergoes cleavage of the C-C bond of the cyclopropane (B1198618) ring that is part of the spiro system, leading to the formation of a transient carbonyl ylide.

Subsequent Reactions: The highly reactive carbonyl ylide can then undergo a variety of reactions, including fragmentation to form carbenes or cycloaddition reactions with suitable dipolarophiles. umich.edu

Steady-state photolysis of related spirooxiranes in the presence of methanol (B129727) has yielded products that confirm the intermediacy of carbonyl ylides, thus solidifying this proposed photochemical pathway. umich.edu

Systematic Structural Modifications and Derivatization of the 5,6 Diazaspiro 2.4 Hept 5 Ene Framework

Synthesis of Substituted 5,6-Diazaspiro[2.4]hept-5-ene Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Methodologies have been developed to introduce a wide array of functional groups onto both the pyrazolone (B3327878) ring and the spirocyclic system.

Functionalization at the Pyrazolone Ring System

The pyrazolone ring within the this compound scaffold is a prime target for functionalization. The presence of reactive sites allows for the introduction of various substituents, thereby modulating the electronic and steric properties of the molecule.

One common approach involves the use of pyrazole-4,5-diones as precursors. These compounds can react with reagents like phenacyl bromides in the presence of a base to yield spiro epoxide-pyrazol-3-ones. clockss.org This method is notable for its operational simplicity and good yields. clockss.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the pyrazole (B372694) component. clockss.org

Furthermore, the C-4 position of the pyrazolin-3-one ring system is amenable to both electrophilic and free-radical functionalization, leading to the formation of C-O and C-N bonds. bohrium.com For instance, enantioselective hydroxylation can be achieved using organocatalysts like quinine. bohrium.com Additionally, cross-dehydrogenative C-O coupling with N-hydroxy compounds can be realized by generating reactive N-oxyl radicals. bohrium.com

Recent research has also demonstrated the rhodium-catalyzed enol-directed formal sp3 C–H activation and oxidative annulation of α-arylidene pyrazolones with alkynes. acs.org This strategy provides a route to spiropentadiene pyrazolones, where the α-arylidene pyrazolone acts as a novel C3 synthon. acs.org

A variety of substituted pyrazolone derivatives have been synthesized using these methods, as highlighted in the table below.

Starting MaterialReagent(s)ProductYield (%)
Pyrazole-4,5-dionePhenacyl bromide, TriethylamineSpiro epoxide-pyrazol-3-oneModerate to Good
α-Arylidene pyrazoloneAlkyne, Rh(III) catalystSpiropentadiene pyrazoloneGood to Excellent
Pyrazolin-3-oneQuinineEnantioselective hydroxylated pyrazolone-
Pyrazolin-3-oneN-hydroxy compoundsC-O coupled pyrazolone-

Introduction of Diverse Spirocyclic Substituents

The introduction of a variety of substituents onto the spirocyclic portion of the this compound framework is another key strategy for structural diversification. This allows for the creation of molecules with tailored three-dimensional shapes and functionalities.

One method involves the reaction of cyclopentadiene (B3395910) with 1,2-dihaloethanes under phase-transfer catalysis conditions to form the basic spiro[2.4]hepta-4,6-diene structure. heia-fr.chresearchgate.net This precursor can then be further modified. For example, the use of at least a mono-ring-substituted β-haloethyl-cyclopentadiene, which is then treated with a base, can produce substituted spiro[2.4]hepta-4,6-dienes. google.com

The development of novel spirocyclic α-proline building blocks with a spiro conjunction at the 3-position of the pyrrolidine (B122466) ring has been achieved through multi-step synthetic routes starting from simple cyclic ketones and esters. chemrxiv.org These methods are suitable for producing multigram quantities of the target compounds. chemrxiv.org

Furthermore, the synthesis of spiro[chromeno[2,3-c]pyrazole-4,3′-indoline]-diones has been accomplished through a one-pot cyclocondensation of isatins, 1,3-cyclohexadiones, and pyrazolones using a solid acid catalyst. tandfonline.com This multicomponent reaction highlights an efficient way to construct complex spiro-heterocyclic systems.

The table below summarizes some of the approaches used to introduce diverse spirocyclic substituents.

Precursor(s)Reaction TypeResulting Spiro-compound
Cyclopentadiene, 1,2-DichloroethanePhase-Transfer CatalysisSpiro[2.4]hepta-4,6-diene
Mono-ring-substituted β-haloethyl-cyclopentadieneBase-induced cyclizationSubstituted Spiro[2.4]hepta-4,6-diene
Cyclic ketones, EstersMulti-step synthesisSpirocyclic α-proline derivatives
Isatins, 1,3-Cyclohexadiones, PyrazolonesOne-pot cyclocondensationSpiro[chromeno[2,3-c]pyrazole-4,3′-indoline]-diones

Stereochemical Control and Characterization in this compound Synthesis

Achieving control over the stereochemistry during the synthesis of this compound and its derivatives is crucial, as the spatial arrangement of atoms can significantly influence the biological activity and physical properties of the molecule.

Diastereoselective Synthesis of Spiro[2.4]heptene Systems

Significant progress has been made in the diastereoselective synthesis of spiro[2.4]heptene systems. One notable approach is the asymmetric decarboxylative [3+2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins. rsc.org This reaction, catalyzed by a palladium complex and a chiral urea-tertiary amine, yields chiral spiro[2.4]heptanes with high enantioselectivities and moderate diastereoselectivities. rsc.org

Another powerful method is the synergistic catalysis involving a Pd(0) complex and a secondary amine catalyst. nih.gov This strategy has been successfully employed in the ring-opening–ring-closing reaction of pyrazolone derivatives to afford spiropyrazolones in high yields and excellent stereoselectivities. nih.gov

Furthermore, a three-component reaction between cyclic ketones, pyrazolone derivatives, and isatin (B1672199) or ninhydrin (B49086) in the presence of trifluoroacetic acid has been shown to produce spiro[chromeno-pyrazole-indoline] and spiro[chromeno-pyrazole-indene] derivatives with remarkable diastereoselectivity, forming three contiguous stereogenic centers. orgchemres.org The structure of the final product has been confirmed by single-crystal X-ray analysis. orgchemres.org

The table below provides examples of diastereoselective synthetic methods.

ReactantsCatalyst/ReagentProductStereoselectivity
γ-Methylidene-δ-valerolactones, NitroolefinsPd complex, Chiral urea-tertiary amineChiral spiro[2.4]heptanesHigh enantioselectivity, Moderate diastereoselectivity
Pyrazolone derivatives, α,β-Unsaturated aldehydesPd(0), Secondary amineSpiropyrazolonesHigh diastereo- and enantioselectivities
Cyclic ketones, Pyrazolone derivatives, Isatin/NinhydrinTrifluoroacetic acidSpiro[chromeno-pyrazole-indoline]/Spiro[chromeno-pyrazole-indene]Remarkable diastereoselectivity

Elucidation of Stereoisomerism and Chirality at the Spirocenter

The spirocenter in this compound is a key stereogenic element. libretexts.org Determining the absolute configuration and understanding the stereoisomerism of these molecules is essential. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

X-ray crystallography is a definitive method for elucidating the three-dimensional structure of these spiro compounds. For instance, the crystal and molecular structure of 2-(p-chlorophenyl)-5-phenyl-7-methyl-1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-one was determined by X-ray diffraction, confirming a previously tentative structural assignment. umich.edu This analysis provided crucial information about the molecular geometry and the stereochemistry at the spirocenter. umich.edu

The concept of chirality, where a molecule is non-superimposable on its mirror image, is central to the stereochemistry of these compounds. libretexts.org The presence of a chiral center, such as the spiro atom, leads to the existence of enantiomers. libretexts.org The synthesis of enantiomerically pure spiro compounds is a significant challenge and a major focus of current research. nih.gov

Synergistic catalysis has been shown to be an effective strategy for the stereocontrolled synthesis of spiropyrazolones, allowing for the creation of multiple stereocenters in a controlled manner. nih.gov This approach facilitates the development of chemical libraries with broad functionalization and defined stereochemistry. nih.gov

Synthesis of Heterocyclic Spiro[2.4]heptene Analogues

The synthesis of heterocyclic analogues of spiro[2.4]heptene expands the chemical space and potential applications of this structural motif. By incorporating different heteroatoms into the spirocyclic framework, new classes of compounds with unique properties can be generated.

One approach involves the Diels-Alder reaction catalyzed by TiCl4. pnrjournal.com This method has been used to create novel spiro-heterocyclic systems, such as diazaspiro[5.5]undec-8-ene derivatives, with high regioselectivity and stereoselectivity. pnrjournal.com The use of a Lewis acid catalyst like TiCl4 is crucial for accelerating the reaction and protecting carbonyl groups. pnrjournal.com

The synthesis of spiro[chromeno[2,3-c]pyrazole-4,3′-indoline]-diones through a one-pot, three-component reaction is another example of the construction of complex heterocyclic spiro compounds. tandfonline.com This reaction proceeds in aqueous media using a solid acid catalyst, highlighting a green and efficient synthetic route. tandfonline.com

Furthermore, the reaction of pyrazole-4,5-diones with phenacyl bromides can lead to the formation of spiro epoxide-pyrazol-3-ones. clockss.org These spiro compounds containing an oxirane moiety can undergo further transformations, such as ring transformation upon thermal treatment with pyrrolidine to yield pyridazinone derivatives. clockss.org

The table below showcases some of the synthesized heterocyclic spiro[2.4]heptene analogues.

Synthetic MethodHeterocyclic AnalogueKey Features
Diels-Alder reaction (TiCl4 catalyzed)Diazaspiro[5.5]undec-8-eneHigh regio- and stereoselectivity
One-pot, three-component reactionSpiro[chromeno[2,3-c]pyrazole-4,3′-indoline]-dionesEfficient, green synthesis
Reaction of pyrazole-4,5-diones with phenacyl bromidesSpiro epoxide-pyrazol-3-onesContains oxirane moiety, can undergo ring transformation

Spiro-Pyrazolidine-Based Heterocycles

The modification of diazaspiro[2.4]heptene systems can lead to the formation of various pyrazole and pyrazolidine (B1218672) derivatives. A notable pathway involves the ring transformation of related oxa-diazaspiro[2.4]heptenone systems.

Research has demonstrated the conversion of 1-Oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones into 4,5-Dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives. researchgate.netacs.org This transformation highlights a key reactivity pattern where the strained spirocyclic system undergoes rearrangement to yield functionalized pyrazole structures. researchgate.net The reaction mechanism often involves the nucleophilic opening of the spiro-epoxide or a related strained ring, followed by cyclization and rearrangement. For instance, the synthesis of spiro epoxide-pyrazol-3-ones can be achieved by reacting pyrazole-4,5-diones with phenacyl bromides. clockss.org Although this starts from a pyrazole precursor, it establishes the chemical linkage between spiro-epoxides and pyrazoles. These spiro epoxide-pyrazol-3-ones can further undergo thermal ring transformation in the presence of pyrrolidine and water to yield pyridazinone derivatives. clockss.org

A more direct approach to constructing spiro-pyrazolidine systems involves the intramolecular cyclization of suitable precursors. One such method is the synthesis of spiro-fused pyrazolidoylisoxazolines. nih.gov This strategy employs the alkylation of N'-alkylacylhydrazides followed by cyclization to form the pyrazolidine ring, which is then fused to an isoxazoline (B3343090) ring via a subsequent cycloaddition. nih.gov

Table 1: Synthesis of Spiro Epoxide-Pyrazol-3-ones and Their Ring Transformation

Entry Starting Pyrazole-4,5-dione Reagent Product Yield (%) Ref
1 1-Phenyl-3-methylpyrazole-4,5-dione Phenacyl bromide 2-Benzoyl-7-methyl-5-phenyl-1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-one 81 clockss.org
2 Spiro epoxide-pyrazol-3-one (from Entry 1) Pyrrolidine, H₂O, heat Pyridazinone derivative - clockss.org

Table data extracted from a study on the synthesis and reaction of spiro pyrazol-3-ones containing an oxirane moiety. clockss.org

Spiro-Isoxazolone Analogues

The synthesis of spiro-isoxazolone and related isoxazoline/isoxazolidine analogues from the this compound framework or its precursors typically involves 1,3-dipolar cycloaddition reactions. The C=N double bond of the dihydropyrazole ring can act as a dipolarophile, reacting with nitrile oxides to form spiro-fused isoxazoline rings.

A general and effective method for creating such structures is the 1,3-dipolar cycloaddition of nitrile oxides onto the exocyclic double bond of a precursor molecule. rsc.org For example, enantiomerically pure spiro-isoxazolines have been synthesized regioselectively by reacting nitrile oxides with the α-methylene-γ-butyrolactone moiety of tomentosin. rsc.org This demonstrates the feasibility of targeting exocyclic double bonds for spiro-fusion.

Similarly, nitrones and nitrile oxides are frequently used reactants for the preparation of 5-oxa-6-azaspiro[2.4]heptanes (isoxazolidines) and their regioisomeric isoxazoline counterparts from alkylidenecyclopropanes. thieme-connect.com The nitrile oxide, often generated in situ, adds across the double bond to yield the spiro-heterocyclic system. thieme-connect.com The combination of different heterocyclic cores through spiro-fusion is an attractive strategy in medicinal chemistry, as exemplified by the synthesis of 3'-(nitroisoxazole)spiro[pyrrolidin-3,2'-oxindoles], which have shown potent biological activity. nih.gov

Furthermore, synthetic strategies have been developed to create scaffolds containing both pyrazolidine and isoxazoline rings fused at a spiro center. nih.gov This involves a multi-step process beginning with the formation of a 4-methylenepyrazolidine intermediate, followed by a 1,3-dipolar cycloaddition with a nitrile oxide to construct the spiro-fused isoxazoline ring. nih.gov

Table 2: Synthesis of Spiro-Fused Pyrazolidoylisoxazolines via 1,3-Dipolar Cycloaddition

Pyrazolidine Precursor Nitrile Oxide Precursor Product Yield (%) Ref
1-Acetyl-4-methylene-2-(phenyl)pyrazolidine 4-Cyanobenzaldehyde oxime 4-(7-Acetyl-8-phenyl-1-oxa-2,7,8-triazaspiro[4.4]non-2-en-3-yl)benzonitrile - nih.gov
1-Acetyl-4-methylene-2-(3-chlorophenyl)pyrazolidine 4-Cyanobenzaldehyde oxime 4-(7-Acetyl-8-(3-chlorophenyl)-1-oxa-2,7,8-triazaspiro[4.4]non-2-en-3-yl)benzonitrile 41 nih.gov

Table data synthesized from a study on the preparation of spiro-fused pyrazolidoylisoxazolines. nih.gov

Spiro-Imidazolone Analogues

The construction of spiro-imidazolone derivatives from a this compound backbone can be envisioned through cycloaddition reactions targeting the imine functionality. A parallel strategy has been successfully employed for the synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

This method involves a two-step process. First, a Knoevenagel condensation between an imidazolidine-2,4-dione (hydantoin) and an aromatic aldehyde generates a 5-arylidene hydantoin (B18101) intermediate, which possesses an exocyclic double bond. ijacskros.com In the second step, this double bond undergoes a 1,3-dipolar cycloaddition reaction with diazomethane (B1218177) to form a new pyrazoline ring fused at the spiro center. ijacskros.com This reaction pathway demonstrates how an exocyclic double bond on a heterocyclic ring can be utilized to build a spiro-fused system. By analogy, the C=N bond within the this compound could potentially react with suitable 1,3-dipoles to generate spiro-fused imidazolone-like structures.

More complex spiro-imidazo systems have also been synthesized, such as spiro-imidazo pyridine-indene derivatives, through acid-promoted annulation reactions involving heterocyclic ketene (B1206846) aminals and bindone. nih.gov

Table 3: Synthesis of Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives

5-Arylidene Hydantoin Precursor Reagent Product Yield (%) Ref
5-Benzylideneimidazolidine-2,4-dione Diazomethane Spiro[imidazolidine-5,3'-pyrazoline]-2,4-dione derivative - ijacskros.com
5-(4-Methylbenzylidene)imidazolidine-2,4-dione Diazomethane 4'-(4-Methylphenyl)-spiro[imidazolidine-5,3'-pyrazoline]-2,4-dione 33 ijacskros.com

Table data extracted from a study on the synthesis of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

Other Heterocyclic Spiro-Fused Systems

The reactivity of the this compound framework allows for its conversion into a variety of other heterocyclic spiro-fused systems through several synthetic routes.

Cycloaddition Reactions: The carbocyclic analogue, spiro[2.4]hepta-4,6-diene, is known to be a highly reactive diene in [4+2]-cycloaddition (Diels-Alder) reactions, readily forming polycyclic adducts with various acetylenic and heteroalkene dienophiles. researchgate.net This reactivity suggests that this compound and its derivatives could similarly participate in aza-Diels-Alder reactions to form complex fused systems. For instance, the reaction of spiro[2.4]hepta-4,6-diene with an imine generated from benzylimine and formaldehyde (B43269) yields the corresponding aza-adduct in 62% yield. researchgate.net

Rearrangement and Substitution: Direct chemical modification of substituted 5,6-diazaspiro[2.4]hept-4-ene systems has been shown to induce skeletal rearrangements. The reaction of 6-(2,3,3-trifluorocyclobutenyl)-4,5-diazaspiro[2.4]hept-4-ene with sodium methoxide (B1231860) in methanol (B129727) results in the formation of isomeric 6-(2-fluoro-3,3-dimethoxycyclobutylidene)-4,5-diazaspiro[2.4]hept-4-enes, involving a formal substitution and rearrangement. researchgate.net

Carbene and [2+2] Additions: Alternative methods to generate different diazaspirocycles include dihalocarbene addition to exocyclic double bonds of 1,2-diazetidines, which produces 4,5-diazaspiro[2.3]hexanes. researchgate.net Additionally, [2+2] cycloaddition of 3-alkylidene-1,2-diazetidines with tetracyanoethylene (B109619) is an efficient route to 1,2-diazaspiro[3.3]heptanes. researchgate.net These methods highlight other potential cycloaddition pathways for modifying the diazaspiro[2.4]heptene core.

The versatility of spirocyclic building blocks is further demonstrated in the synthesis of highly complex molecules such as 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, which combines isatin, 1,5-benzodiazepine, and dithiohydantoin fragments into a single, intricate structure. mdpi.com

Computational and Theoretical Chemical Investigations of 5,6 Diazaspiro 2.4 Hept 5 Ene

Quantum Chemical Calculation Methodologies

The foundation of understanding the molecular properties of 5,6-Diazaspiro[2.4]hept-5-ene from a theoretical standpoint would lie in the application of various quantum chemical calculation methodologies. These methods are essential for predicting molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) would be a primary tool for the computational investigation of this compound. This approach is favored for its balance of computational cost and accuracy. A typical DFT study would involve the selection of an appropriate functional and basis set to accurately model the electronic structure of the molecule.

For a molecule like this compound, which contains a strained spirocyclic system and a diazene functional group, a range of functionals would likely be tested. These could include:

Hybrid functionals , such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has a long history of providing reliable results for a wide variety of organic molecules.

Range-separated hybrid functionals , like CAM-B3LYP or ωB97X-D, which are often better suited for describing systems with potential charge-transfer character or for predicting excited state properties.

Double-hybrid functionals , for instance, B2PLYP, which include a component of MP2-like correlation and can offer higher accuracy for thermochemical data.

The choice of functional would be validated against any available experimental data for related compounds or against higher-level ab initio calculations.

Ab Initio Approaches and Basis Set Selection

To complement DFT studies and to provide benchmark data, ab initio calculations would be employed. These methods are derived directly from first principles without the use of empirical parameters.

Common ab initio methods that would be suitable for studying this compound include:

Møller-Plesset perturbation theory (MP2) : This is often the first step beyond the Hartree-Fock approximation to include electron correlation.

Coupled Cluster (CC) theory , particularly CCSD and CCSD(T): These methods are considered the "gold standard" in quantum chemistry for their high accuracy in predicting energies and molecular properties, albeit at a significant computational cost.

The selection of an appropriate basis set is crucial for the accuracy of both DFT and ab initio calculations. For a molecule of this size, Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) would be standard choices. The inclusion of polarization (d, p) and diffuse (+) functions is important for accurately describing the bonding and non-bonding interactions within the molecule.

Conformational Analysis and Molecular Dynamics Studies

The spirocyclic nature of this compound suggests a relatively rigid structure. However, a thorough conformational analysis would be necessary to identify the global minimum energy structure and any other low-lying conformers. This would typically be performed by systematically rotating the single bonds in the molecule and calculating the energy at each step.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the study of its vibrational modes at different temperatures. This would be particularly useful for understanding the flexibility of the five-membered ring and the cyclopropane (B1198618) moiety.

Electronic Structure and Bonding Characterization

Understanding the electronic structure is key to predicting the reactivity and properties of this compound. Computational methods would be used to analyze:

Molecular Orbitals (MOs) : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap would provide an indication of its kinetic stability and electronic excitation properties.

Natural Bond Orbital (NBO) analysis : This method would be used to investigate the nature of the chemical bonds, including hybridization, bond orders, and any significant delocalization of electron density. This would be particularly insightful for the N=N double bond and the strained C-C bonds of the cyclopropane ring.

Electron Density Analysis : The Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the calculated electron density to characterize the bond critical points and to quantify the nature of the atomic interactions (e.g., covalent vs. ionic).

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry would be to model the potential reaction pathways of this compound. This is particularly relevant for strained azo compounds, which can undergo thermal or photochemical extrusion of nitrogen gas (N₂).

Computational modeling would involve:

Locating Transition States (TS) : For a proposed reaction, such as the decomposition to a carbene or biradical intermediate, the transition state structure would be located on the potential energy surface. This is a first-order saddle point connecting the reactant to the product.

Calculating Activation Energies : The energy difference between the reactant and the transition state would provide the activation energy, a key parameter in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations : An IRC calculation would be performed to confirm that the located transition state correctly connects the reactant and the desired product.

These calculations would provide valuable mechanistic insights into the stability and reactivity of this compound.

Advanced Synthetic Applications of 5,6 Diazaspiro 2.4 Hept 5 Ene in Complex Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

5,6-Diazaspiro[2.4]hept-5-ene and its derivatives serve as highly effective building blocks and synthetic intermediates in organic chemistry. The presence of the pyrazoline ring, a well-established pharmacophore, combined with the spirocyclic nature of the molecule, provides a synthetically versatile scaffold. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions, while the pyrazoline moiety offers multiple sites for functionalization.

These compounds are analogous to donor-acceptor cyclopropanes, which are known for their utility in the synthesis of both carbocyclic and heterocyclic molecules. mdpi.com The reactivity of the double bond within the five-membered ring also allows for further chemical transformations. researchgate.net The pyrazole (B372694) ring system, which can be derived from pyrazolines, is a common feature in many pharmaceutical and bioactive compounds, making this compound derivatives attractive starting materials for drug discovery. thieme.de

The synthesis of substituted pyrazolines is a critical step in accessing these building blocks. orientjchem.org For instance, multicomponent reactions offer an efficient pathway to variously substituted pyrazoles and pyrazolines, which can then be used to construct more complex molecules. nih.gov

Table 1: Examples of Reactions Utilizing Pyrazoline-type Building Blocks

Reaction TypePrecursorProductSignificance
Cycloaddition1,4-Quinones and Nitrile IminesPolycyclic PyrazolesAccess to complex fused heterocyclic systems. nih.gov
CondensationAcetylthiophene and Aromatic AldehydesSubstituted PyrazolinesFoundation for a variety of pyrazoline derivatives. orientjchem.org
Multicomponent Reaction1,3-Dicarbonyls and HydrazinesSubstituted PyrazolesEfficient assembly of the pyrazole core. nih.gov

Utilization in the Construction of Complex Polycyclic Architectures

The inherent strain and reactivity of the this compound skeleton make it an excellent precursor for the synthesis of complex polycyclic structures. The pyrazoline ring can participate in cycloaddition reactions, serving as a 1,3-dipole equivalent, to construct larger ring systems.

One notable application is in [3+2] cycloaddition reactions. For example, in-situ generated nitrile imines react with polycyclic 1,4-quinones to yield fused pyrazole derivatives. nih.govbeilstein-journals.org This process involves an initial [3+2] cycloadduct that undergoes spontaneous aerial oxidation to form the final aromatized heterocyclic product. nih.govbeilstein-journals.org This methodology provides a direct route to trifluoromethylated polycyclic pyrazoles, which are of interest in medicinal chemistry. nih.govbeilstein-journals.org

Furthermore, the spirocyclic nature of the starting material can be leveraged to create intricate three-dimensional architectures. The controlled ring-opening of the cyclopropane moiety or functionalization of the pyrazoline ring can lead to the formation of novel fused or bridged polycyclic systems that would be challenging to access through other synthetic routes.

Development of Novel Cascade and Tandem Reactions Facilitated by Spiro[2.4]heptene Reactivity

The unique reactivity of spirocyclic pyrazolines like this compound has facilitated the development of novel cascade and tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single operation.

A prime example is the tandem 1,5-migration/Michael reaction of pyrazoline derivatives. rsc.orgrsc.org In this process, a protecting group on the pyrazoline can direct the reaction pathway, leading to different multiply-substituted pyrazolone (B3327878) derivatives in excellent yields. rsc.orgrsc.org This demonstrates how the inherent reactivity of the pyrazoline system can be controlled to achieve specific synthetic outcomes.

Cascade reactions involving the ring-opening of a spiro-fused cyclopropane are also prominent. For instance, a cascade ring-opening/cyclization of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions provides polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.govresearchgate.net This type of reaction highlights the potential of the spirocyclic core to initiate a sequence of bond-forming and bond-breaking events, leading to a significant increase in molecular complexity in a single step.

Palladium-catalyzed cascade reactions have also been developed to synthesize spirocyclic pyrrolines. nih.gov These reactions can proceed through a sequence of Narasaka–Heck cyclization, C–H activation, and [4+2] annulation, demonstrating the sophisticated transformations that can be orchestrated around a spirocyclic core. nih.gov Additionally, enantioselective cascade reactions, such as the Knoevenagel/Michael/cyclization of isatins, malononitrile, and phthalhydrazide, have been developed to produce spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantiomeric excess. rsc.org

Table 2: Overview of Cascade and Tandem Reactions

Reaction NameKey FeaturesResulting Structures
Tandem 1,5-migration/Michael ReactionProtecting group-controlled migration.Multiply-substituted pyrazolone derivatives. rsc.orgrsc.org
Cascade Ring-Opening/CyclizationInvolves ring-opening of a spiro-fused cyclopropane.Polyfunctionalized pyrazolo[3,4-b]indoles. nih.govresearchgate.net
Palladium-Catalyzed CascadeSequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation.Spirocyclic pyrrolines. nih.gov
Enantioselective Cascade ReactionOrganocatalyzed Knoevenagel/Michael/cyclization.Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. rsc.org

Q & A

Q. What statistical methods resolve batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply control charts (Shewhart charts) to monitor critical quality attributes (CQA) like enantiomeric excess. Use principal component analysis (PCA) to correlate variability with raw material purity or reaction parameters. Implement design of experiments (DoE) to establish robust operating ranges .

Data Presentation and Validation

  • Tables : Include ANOVA results for factorial designs (e.g., F-values, p-values) and comparative stability data under varying conditions.
  • Figures : Use reaction coordinate diagrams from computational studies, overlayed with experimental KIE data .
  • Validation : Replicate key findings in triplicate and cross-check with independent analytical methods (e.g., GC-MS vs. NMR for purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.